4,5,8,9-Tetrahydrocycloocta[c]isoxazol-3-amine
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Overview
Description
3-Amino-4,5,8,9-tetrahydrocyclooct©isoxazole is a heterocyclic compound with the molecular formula C9H12N2O It is part of the isoxazole family, which is known for its significant biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4,5,8,9-tetrahydrocyclooct©isoxazole typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition of nitrile oxides with alkenes or alkynes. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of 3-Amino-4,5,8,9-tetrahydrocyclooct©isoxazole may involve large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4,5,8,9-tetrahydrocyclooct©isoxazole undergoes various chemical reactions, including:
Oxidation: Conversion to oximes or nitrile oxides.
Reduction: Formation of amines or hydroxylamines.
Substitution: Introduction of different functional groups at specific positions on the isoxazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as tert-butyl nitrite or isoamyl nitrite.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like N-hydroxyl-4-toluenesulfonamide and α,β-unsaturated carbonyl compounds.
Major Products
The major products formed from these reactions include substituted isoxazoles, oximes, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Amino-4,5,8,9-tetrahydrocyclooct©isoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Amino-4,5,8,9-tetrahydrocyclooct©isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: A five-membered ring with one oxygen and one nitrogen atom.
3,4,5-Trisubstituted Isoxazoles: Known for their biological activities.
4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol: Evaluated for anticonvulsant activity
Uniqueness
3-Amino-4,5,8,9-tetrahydrocyclooct©isoxazole is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
13054-49-4 |
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Molecular Formula |
C9H12N2O |
Molecular Weight |
164.2 g/mol |
IUPAC Name |
(6Z)-4,5,8,9-tetrahydrocycloocta[c][1,2]oxazol-3-amine |
InChI |
InChI=1S/C9H12N2O/c10-9-7-5-3-1-2-4-6-8(7)11-12-9/h1-2H,3-6,10H2/b2-1- |
InChI Key |
VYOVLIPTRLLMFI-UPHRSURJSA-N |
SMILES |
C1CC2=C(ON=C2CCC=C1)N |
Isomeric SMILES |
C/1CC2=C(ON=C2CC/C=C1)N |
Canonical SMILES |
C1CC2=C(ON=C2CCC=C1)N |
Synonyms |
Cyclooct[c]isoxazole, 3-amino-4,5,8,9-tetrahydro- (7CI,8CI) |
Origin of Product |
United States |
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